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molecular formula C13H18N2O2 B8504339 2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine

2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine

Cat. No. B8504339
M. Wt: 234.29 g/mol
InChI Key: MFCOZZVJQJYWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05817833

Procedure details

A stirred solution of N-[3-(2-dimethylaminoethoxy)4-methoxyphenyl]aminoacetaldehyde dimethyl acetal (D12, 5.3 g, 0.018 mole) in trifluoroacetic acid (22 ml) at -5° C. under argon was treated dropwise over 40 minutes with trifluoroacetic anhydride (22 ml). After a further 30 minutes the dark solution was treated with more trifluoroacetic acid (33 ml) and then heated under reflux for 7 hours. The solution was concentrated in vacuo and the residue basified with 10% Na2CO3 solution and extracted with ethyl acetate. The extract was dried (Na2SO4), concentrated in vacuo and the residue dissolved in methanol (100 ml), treated with potassium carbonate (10 g) and stirred at room temperature for 3 hours. The mixture was concentrated in vacuo,.the residue treated with water (60 ml) and extracted with ethyl acetate (2×70 ml). The combined extract was dried (Na2SO4) and concentrated in vacuo to afford the title compound as a brown solid (3.5 g, 83%).
Name
N-[3-(2-dimethylaminoethoxy)4-methoxyphenyl]aminoacetaldehyde dimethyl acetal
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][NH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH2:15][CH2:16][N:17]([CH3:19])[CH3:18])[CH:7]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>FC(F)(F)C(O)=O>[CH3:18][N:17]([CH3:19])[CH2:16][CH2:15][O:14][C:8]1[CH:7]=[C:6]2[C:11]([CH:3]=[CH:4][NH:5]2)=[CH:10][C:9]=1[O:12][CH3:13]

Inputs

Step One
Name
N-[3-(2-dimethylaminoethoxy)4-methoxyphenyl]aminoacetaldehyde dimethyl acetal
Quantity
5.3 g
Type
reactant
Smiles
COC(CNC1=CC(=C(C=C1)OC)OCCN(C)C)OC
Name
Quantity
22 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
22 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
33 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methanol (100 ml)
ADDITION
Type
ADDITION
Details
treated with potassium carbonate (10 g)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo,.the residue
ADDITION
Type
ADDITION
Details
treated with water (60 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×70 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(CCOC1=C(C=C2C=CNC2=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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